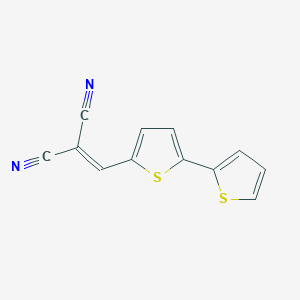![molecular formula C13H12BrN3OS3 B1636084 [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate](/img/structure/B1636084.png)
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is a complex organic compound that features a benzothiazole ring substituted with bromine, an oxymethylsulfanyl group, and a cyanamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate typically involves multiple steps. One common route starts with the preparation of 6-bromo-1,3-benzothiazole, which is then reacted with appropriate reagents to introduce the oxymethylsulfanyl and cyanamide groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-benzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the oxymethylsulfanyl and cyanamide groups.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H12BrN3OS3 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[(6-bromo-1,3-benzothiazol-2-yl)oxymethylsulfanyl-propylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C13H12BrN3OS3/c1-2-5-19-13(16-7-15)20-8-18-12-17-10-4-3-9(14)6-11(10)21-12/h3-4,6H,2,5,8H2,1H3 |
Clave InChI |
FXTOUMVFVDLPAV-UHFFFAOYSA-N |
SMILES |
CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br |
SMILES canónico |
CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B1636026.png)
![methyl 2,5-dibenzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1636037.png)








![5-(Piperazin-1-ylmethyl)-6-(p-tolyl)imidazo[2,1-b]thiazole](/img/structure/B1636073.png)
